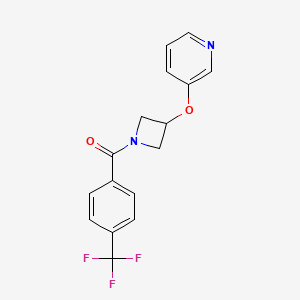

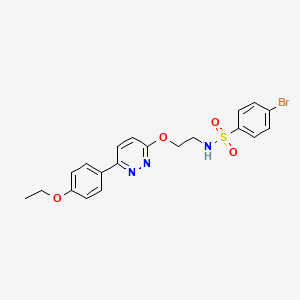

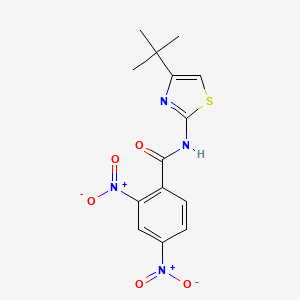

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester” is a type of tert-butyl ester . Tert-butyl esters are widely used in synthetic organic chemistry due to their stability and protective properties . They are typically used as protecting groups for carboxylic acids, which can be selectively deprotected under certain conditions .

Synthesis Analysis

Tert-butyl esters can be synthesized using a variety of methods. One common method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes . The reaction of tert-butyl esters with SOCl2 at room temperature can provide acid chlorides in very good yields .Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. For example, they can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . They can also react with SOCl2 to form acid chlorides .Physical And Chemical Properties Analysis

Tert-butyl esters are typically colorless liquids with a fruity odor . They are combustible and can form explosive mixtures with air . They are also known to be strong hydrogen bond acids and strong hydrogen bond bases .作用機序

The mechanism of action for tert-butyl esters typically involves the formation of an O-acylisourea intermediate when reacted with DCC (dicyclohexylcarbodiimide) and a carboxylic acid . The alcohol can then add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Safety and Hazards

Tert-butyl esters are combustible and can form explosive mixtures with air . They should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . Exposure to tert-butyl esters can cause irritation to the eyes and upper respiratory tract, and prolonged exposure can lead to dermatitis .

将来の方向性

Tert-butyl esters are widely used in synthetic organic chemistry, and research is ongoing to develop safer and more efficient methods for their synthesis and deprotection . They are also being studied for their potential applications in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .

特性

IUPAC Name |

tert-butyl (3S)-3-(ethylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-10-7-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWWQUZRVODKQP-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2382760.png)

![N-(2-furylmethyl)-2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2382766.png)